1-methoxypropane

Catalog No.
S15080666
CAS No.
63142-51-8
M.F
C4H9O+
M. Wt
73.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-methoxypropane

CAS Number

63142-51-8

Product Name

1-methoxypropane

IUPAC Name

1-methoxypropane

Molecular Formula

C4H9O+

Molecular Weight

73.11 g/mol

InChI

InChI=1S/C4H9O/c1-3-4-5-2/h4H,3H2,1-2H3/q+1

InChI Key

DSAMPDYDGCCAHV-UHFFFAOYSA-N

Canonical SMILES

CC[CH+]OC

1-Methoxypropane, also known as methyl propyl ether or neothyl, is an organic compound with the molecular formula C4H10O\text{C}_4\text{H}_{10}\text{O} and a molecular weight of approximately 74.12 g/mol. It is classified as an ether, characterized by the presence of an ether functional group (O-O-) within its structure. The compound features a propane backbone with a methoxy group (OCH3-\text{OCH}_3) attached to one of the terminal carbon atoms, giving it unique chemical properties that make it useful in various applications, particularly in organic synthesis and as a solvent .

Typical of ethers. These include:

  • Dehydrohalogenation: When treated with strong bases, it can undergo elimination reactions to form alkenes.
  • Nucleophilic Substitution: The ether can react with strong nucleophiles under acidic conditions to yield alcohols or other derivatives.
  • Oxidation: It can be oxidized to form corresponding alcohols or aldehydes depending on the reaction conditions.

The fragmentation pattern of 1-methoxypropane in mass spectrometry shows characteristic peaks that help identify its structure and confirm its presence in mixtures .

1-Methoxypropane can be synthesized through various methods:

  • Esterification: Reacting propanol with methanol in the presence of an acid catalyst.
  • Etherification: Treating propylene oxide with methanol under acidic conditions to yield 1-methoxypropane.
  • Alkylation Reactions: Utilizing alkyl halides and sodium methoxide in a nucleophilic substitution reaction to produce the ether.

These methods allow for the production of 1-methoxypropane with varying degrees of purity and yield depending on the specific conditions employed .

1-Methoxypropane has several important applications:

  • Solvent: It is widely used as a solvent for paints, coatings, adhesives, and inks due to its effective solvency properties and low toxicity.
  • Reagent in Organic Synthesis: It serves as a reagent for introducing methoxypropyl groups into target molecules during chemical synthesis processes.
  • Laboratory Use: Commonly utilized in laboratories for various analytical and preparative procedures due to its favorable physical properties .

Several compounds share structural similarities with 1-methoxypropane, including:

  • Diethyl Ether (C4H10O): A widely used solvent known for its low boiling point and volatility.
  • Methyl Ethyl Ether (C5H12O): An ether with a slightly higher molecular weight and different solvency characteristics.
  • 1-Methoxypropan-2-ol (C4H10O2): A related compound that has both ether and alcohol functionalities.

Comparison Table

CompoundMolecular FormulaMolecular WeightUnique Features
1-MethoxypropaneC4H10O74.12 g/molSimple ether structure
Diethyl EtherC4H10O74.12 g/molHighly volatile; used as an anesthetic
Methyl Ethyl EtherC5H12O88.15 g/molHigher boiling point than ethers
1-Methoxypropan-2-olC4H10O290.12 g/molContains both ether and alcohol groups

This comparison highlights the unique position of 1-methoxypropane within the broader category of ethers, particularly regarding its applications and chemical behavior in organic synthesis .

XLogP3

1.2

Hydrogen Bond Acceptor Count

1

Exact Mass

73.065339906 g/mol

Monoisotopic Mass

73.065339906 g/mol

Heavy Atom Count

5

Dates

Modify: 2024-08-11

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